Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate is a chemical compound that belongs to the class of oxadiazoles. This compound features a unique structure that includes an ethyl ester and an oxadiazole moiety, which is known for its diverse biological activities. The oxadiazole ring contributes to the compound's potential pharmacological properties, making it a subject of interest in medicinal chemistry.
The synthesis and characterization of ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate have been documented in various scientific literature and patents. Notably, patents related to this compound highlight its applications in drug discovery and agricultural chemistry, particularly as a potential agrochemical agent .
This compound is classified as an ester due to the presence of the ethyl acetate group. Additionally, it falls under the category of heterocyclic compounds because of the oxadiazole ring. Its structural formula can be denoted as C₉H₁₁N₃O₃.
The synthesis of ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate typically involves the condensation of appropriate starting materials that include acetic acid derivatives and 5-methyl-1,2,4-oxadiazole.
The molecular weight of this compound is approximately 197.20 g/mol. The presence of functional groups such as carbonyl (C=O) and nitrogen (N) in the oxadiazole ring provides insights into its reactivity and potential interactions with biological targets.
Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate can undergo various chemical reactions:
The reaction conditions and choice of nucleophiles dictate the outcome and yield of these transformations. For example, using strong bases or acids can enhance hydrolysis rates.
The mechanism of action for ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate primarily relates to its interactions with biological macromolecules:
Studies have shown that similar compounds can inhibit specific enzymes involved in inflammatory processes, suggesting potential therapeutic applications for this compound.
Ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate has potential applications in:
The construction of the 2,3-dihydro-1,3,4-oxadiazol-5-one ring system in ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate employs two principal cyclization approaches: thermal dehydration and metal-mediated ring closure. Thermal cyclization remains the most widely applied method, where N-acylhydrazide precursors undergo intramolecular condensation at elevated temperatures (150–180°C) in high-boiling solvents like diphenyl ether. This approach typically delivers moderate yields (55–65%) but generates significant dimeric impurities if reaction parameters are not strictly controlled [3]. For example, cyclization of ethyl 2-(2-(2-methylpropanoyl)hydrazine-1-carbonyl)acetate in refluxing diphenyl ether (180°C, 4h) furnishes the target oxadiazolinone core with 62% isolated yield after purification [3].
Alternatively, mercury(II) chloride-mediated desulfurization/cyclization of thiosemicarbazide intermediates provides a lower-temperature route. This method, optimized for related oxadiazole syntheses, utilizes catalytic triethylamine in acetonitrile (reflux, 3h) and achieves comparable yields (60–68%) with reduced side-product formation [5]. Recent innovations include microwave-assisted cyclization in aprotic dipolar solvents (DMF, NMP), reducing reaction times to <30 minutes while maintaining yields at 58–63% [7].
Table 1: Cyclization Methods for 1,3,4-Oxadiazol-2-one Core Synthesis
Precursor Type | Conditions | Catalyst/Additive | Yield (%) | Impurity Profile |
---|---|---|---|---|
N-Acylhydrazide | Diphenyl ether, 180°C, 4h | None | 55–65 | Dimer (15–20%) |
Thiosemicarbazide | MeCN, reflux, 3h | HgCl₂, Et₃N (cat.) | 60–68 | <5% disulfide |
Hydrazide-CS₂ adduct | DMF, microwave, 150°C, 0.5h | KOH | 58–63 | Traces of hydrolyzed product |
Phase-transfer catalysis (PTC) significantly enhances the alkylation efficiency of oxadiazolinone precursors, particularly for introducing the N-acetic acid functionality essential for ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate. Nucleophilic N-alkylation of 5-methyl-1,3,4-oxadiazol-2(3H)-one precursors with ethyl bromoacetate under liquid-liquid PTC conditions (toluene/water, tetrabutylammonium bromide, 10 mol%) at 60°C achieves 82–85% yield within 3 hours – a substantial improvement over non-catalyzed reactions (<40% yield) [3]. The mechanism involves in situ generation of the oxadiazolinone anion at the interface, which is shuttled into the organic phase for reaction with the alkyl halide.
Solid-liquid PTC systems using polyethylene glycol (PEG-400) and potassium carbonate enable solvent-free alkylation at 80°C, delivering 78% yield with simplified workup [9]. Acylation reactions similarly benefit from benzyltriethylammonium chloride (BTEAC)-catalyzed Schotten-Baumann conditions, where hydrazide intermediates react with acetyl chloride in dichloromethane/water mixtures to form N-acetyl precursors crucial for subsequent cyclization. This method suppresses O-acylation byproducts (<3%), a common issue in classical acylation protocols [5].
Table 2: PTC Systems for Key Alkylation/Acylation Steps
Reaction Type | Catalyst | Conditions | Yield (%) | Advantage |
---|---|---|---|---|
N-Alkylation (ethyl bromoacetate) | n-Bu₄N⁺Br⁻ | Toluene/H₂O, 60°C, 3h | 82–85 | High selectivity, low emulsion formation |
Solvent-free alkylation | PEG-400/K₂CO₃ | Neat, 80°C, 4h | 78 | Eliminates organic solvent |
Hydrazide acylation | BTEAC | CH₂Cl₂/H₂O, 0°C, 1h | 89 | Minimizes O-acylation (<3%) |
Solvent polarity dramatically influences both cyclization kinetics and overall yield in the synthesis of ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate. For cyclization steps, dipolar aprotic solvents (DMF, DMAc, NMP) accelerate ring closure rates 3–5 fold compared to protic solvents due to enhanced anion stabilization. However, they promote competitive hydrolysis of the ester moiety at temperatures >120°C, capping yields at 65–70% [7]. Ethanol/water mixtures (4:1) offer a compromise, providing 68% yield at reflux (85°C, 6h) with minimal ester degradation.
For alkylation steps, solvent choices profoundly impact regioselectivity. Tetrahydrofuran (THF) affords 72% N-alkylation yield but generates 15% O-alkylated byproduct, whereas switch to less polar toluene reduces O-alkylation to <5% while maintaining 70% yield [5]. Kinetic studies reveal the cyclization step follows second-order kinetics in protic media (ethanol: k = 2.3 × 10⁻⁴ L·mol⁻¹·s⁻¹) but first-order kinetics in DMF (k = 5.8 × 10⁻³ s⁻¹), indicating distinct mechanistic pathways. Crystallization optimization identifies isopropyl acetate/n-hexane (1:3) as ideal for recovering the pure compound (99.5% HPLC) with 88% recovery, minimizing losses encountered with ethanol/water recrystallization [3].
Table 3: Solvent Impact on Critical Reaction Steps
Reaction Stage | Optimal Solvent | Temperature | Yield (%) | Key Observation |
---|---|---|---|---|
Cyclization | Diphenyl ether | 180°C | 62 | Minimal hydrolysis, requires high temperature |
DMF | 120°C | 65 | Faster kinetics but 8–10% ester hydrolysis | |
Ethanol/H₂O (4:1) | 85°C | 68 | Balanced kinetics and selectivity | |
Alkylation | Toluene (PTC) | 60°C | 82 | Suppresses O-alkylation (<5%) |
Crystallization | i-PrOAc/n-hexane (1:3) | 0–5°C | 88 (recovery) | High-purity crystals, low mother liquor retention |
Late-stage functionalization of ethyl 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetate necessitates selective deprotection strategies. Saponification of the ethyl ester group employs controlled alkaline hydrolysis (1.1 eq. NaOH in THF/H₂O 3:1, 0°C) to avoid oxadiazolinone ring opening, achieving 95% conversion to the carboxylic acid derivative within 2 hours [3]. Stronger conditions (2M NaOH, reflux) cause >30% ring degradation. For N-acetyl-protected intermediates, mild deacetylation employs methanolic ammonia (20% NH₃ in MeOH, 25°C, 12h) with 90% yield, whereas acid-catalyzed methods cleave the oxadiazole ring [9].
Functional group interconversion focuses on the active methylene group. Knoevenagel condensation with aromatic aldehydes (benzaldehyde, piperonal) in ethanol containing piperidine (5 mol%) yields arylidene derivatives (70–75%), valuable for antimicrobial screening [7]. Amide couplings via in situ acid chloride formation (SOCl₂, then amines) deliver secondary amides (82–88%), while carbodiimide-mediated couplings (EDC·HCl, HOBt) with amino acid esters furnish peptidomimetics (65–70%) for anticancer evaluation [8].
Table 4: Deprotection and Derivatization Methods
Transformation | Conditions | Product | Yield (%) | Selectivity Challenge |
---|---|---|---|---|
Ester hydrolysis | 1.1 eq NaOH, THF/H₂O (3:1), 0°C, 2h | 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)acetic acid | 95 | Ring opening at higher T or [NaOH] |
N-Deacetylation | 20% NH₃ in MeOH, 25°C, 12h | N-Unsubstituted oxadiazolinone precursor | 90 | Competing ester ammonolysis (<5%) |
Knoevenagel condensation | ArCHO, EtOH, piperidine (5 mol%), Δ, 4h | (Arylidene)acetate derivatives | 70–75 | Diarylidene byproducts (8–12%) |
Amide coupling | SOCl₂ then RRNH, CH₂Cl₂, 0°C → 25°C, 3h | N-Alkyl/aryl amides | 82–88 | Oxadiazole N-alkylation (<3%) |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6